Tumor Mucin Antigen (13-21) refers to a specific glycopeptide derived from the Mucin 13 protein, which is a high-molecular-weight transmembrane glycoprotein. Mucin 13 is predominantly expressed in epithelial tissues and has been implicated in various cancers due to its aberrant expression patterns. This compound plays a significant role in tumor biology, particularly in colorectal and breast cancers, where it is associated with tumor progression and metastasis.
Mucin 13 is encoded by the MUC13 gene located on chromosome 3q29. It is primarily found in the apical membrane of epithelial cells and is involved in cell signaling and adhesion processes. The expression of Mucin 13 is notably upregulated in several malignancies, including colorectal cancer, pancreatic cancer, and ovarian cancer, making it a potential target for diagnostic and therapeutic strategies .
Mucin 13 belongs to the family of mucins, which are characterized by their high glycosylation and serine-threonine-rich domains. These proteins are classified as type I transmembrane glycoproteins and are essential components of the mucosal barrier, contributing to protection against pathogens and facilitating cell signaling pathways .
The synthesis of Tumor Mucin Antigen (13-21) involves both chemical and enzymatic methods. Glycopeptides can be synthesized using solid-phase peptide synthesis techniques followed by glycosylation reactions facilitated by specific glycosyltransferases. For instance, the Tn antigen (GalNAc) can be attached to serine or threonine residues on the peptide backbone using recombinant enzymes like ST6GalNAc1 .
The molecular structure of Tumor Mucin Antigen (13-21) features a core peptide backbone that includes multiple O-glycosylation sites, which are critical for its biological function. The protein consists of a large serine-threonine-rich domain that facilitates extensive glycosylation, contributing to its structural integrity and functional roles .
Tumor Mucin Antigen (13-21) undergoes various biochemical reactions that are crucial for its function in cancer biology. These include:
The enzymatic conversion rates during glycosylation reactions can vary significantly depending on substrate availability and enzyme activity. For example, studies have shown that certain substrates yield higher conversion rates when treated with specific glycosyltransferases under optimized conditions .
The mechanism of action of Tumor Mucin Antigen (13-21) involves several pathways:
Research indicates that higher expression levels of Mucin 13 correlate with poor patient survival outcomes in colorectal cancer, suggesting its role as an oncogenic factor .
Tumor Mucin Antigen (13-21) has several applications in scientific research:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4